molecular formula C14H16N2O2S B071034 1-(Naphthalene-2-sulfonyl)-piperazine CAS No. 179051-76-4

1-(Naphthalene-2-sulfonyl)-piperazine

Cat. No.: B071034
CAS No.: 179051-76-4
M. Wt: 276.36 g/mol
InChI Key: OJWPAXRMRPPQBG-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Pharmaceutical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in drug discovery. tandfonline.comnih.gov Its prevalence in pharmaceuticals is attributed to a unique combination of physicochemical properties, including its solubility, basicity, and conformational flexibility. tandfonline.comnih.gov The chemical reactivity of the piperazine nitrogens facilitates its use as a versatile linker to connect different pharmacophores or as a central scaffold for building new bioactive molecules. tandfonline.com

This structural unit is a key component in a vast array of FDA-approved drugs, demonstrating its adaptability to various biological targets. tandfonline.comresearchgate.net The incorporation of a piperazine moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often improving its solubility and bioavailability. tandfonline.comnih.gov Consequently, piperazine derivatives have been developed to exhibit a wide spectrum of biological activities. nih.govresearchgate.netijpsr.com

Table 1: Selected Biological Activities of Piperazine-Containing Compounds

Biological ActivityTherapeutic Area
AnticancerOncology
Antimicrobial (Antibacterial, Antifungal)Infectious Diseases
Antidepressant, Antipsychotic, AnxiolyticNeurology & Psychiatry
AntiviralInfectious Diseases
Anti-inflammatoryInflammation & Immunology
AntimalarialInfectious Diseases
AntidiabeticEndocrinology
AntihistaminicAllergy & Immunology

This table summarizes the diverse roles of the broader piperazine scaffold in medicinal chemistry. nih.govresearchgate.netwisdomlib.orgnih.gov

Overview of Sulfonylpiperazine Derivatives and Their Broad Biological Activities

The combination of a sulfonyl group (-SO2-) with a piperazine ring gives rise to sulfonylpiperazine derivatives, a class of compounds with significant pharmacological potential. The sulfonyl group is a key functional group that contributes to the molecule's polarity and its ability to act as a hydrogen bond acceptor, influencing interactions with biological targets like enzymes and receptors. ontosight.ai

Research into sulfonylpiperazine derivatives has revealed their capacity to interact with a range of biological systems. For instance, certain derivatives are explored for their potential in treating psychiatric disorders, infections, and cancer. ontosight.ai The sulfonamide group, a related functionality, is well-known for its role in the inhibition of enzymes such as carbonic anhydrase, which are implicated in various diseases. ontosight.ai The linkage to the piperazine core provides a modular framework for chemists to fine-tune the molecule's properties for enhanced target affinity and selectivity.

Strategic Importance of the Naphthalene (B1677914) Moiety in Drug Design

Naphthalene, a bicyclic aromatic hydrocarbon, is another versatile platform in medicinal chemistry. nih.govresearchgate.net Its rigid, planar, and lipophilic structure allows it to participate in various non-covalent interactions with biological macromolecules, including π-π stacking and hydrophobic interactions. The naphthalene scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic value. nih.govekb.eg Examples include the anti-inflammatory drug Naproxen, the beta-blocker Propranolol, and the antifungal agent Terbinafine. nih.govekb.eg

Naphthalene derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects. researchgate.netekb.egijpsjournal.com The naphthalene core serves as an essential building block that can be chemically modified to optimize pharmacological activity. nih.govekb.eg Its metabolites can also covalently interact with cellular proteins, which can be a basis for its therapeutic effects. researchgate.net

Research Context and Scope of 1-(Naphthalene-2-sulfonyl)-piperazine and its Analogues

While this compound itself is primarily cataloged as a chemical intermediate for research and synthesis, its structural framework serves as a foundation for a variety of more complex analogues with defined biological activities. chiralen.com The research focus is not on the parent compound but on derivatives where the second nitrogen of the piperazine ring is substituted with other functional groups to engage specific biological targets.

Studies on these analogues have explored their potential in several therapeutic areas. For example, derivatives have been synthesized as potential drug candidates for neurological and inflammatory diseases. Analogues incorporating the naphthalene-sulfonyl-piperazine core have been investigated for applications in oncology and as potential antimicrobial agents. nih.govontosight.ai This research strategy leverages the favorable properties of the core scaffold while introducing new functionalities to achieve specific therapeutic actions. A notable area of research involves the development of analogues as antagonists for specific receptors, such as the P2Y₁₄ receptor, which is implicated in inflammation and pain pathways. nih.gov

Table 2: Research Findings on Analogues of this compound

Analogue/Derivative ClassBiological Target/ActivityPotential Therapeutic Area
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCytotoxicity against cancer cell lines, cellular imagingCancer (Theranostics)
1-Indan-2-yl-4-(naphthalene-2-sulfonyl)-piperazineInteraction with neurological targets, enzyme/receptor inhibitionNeurological Disorders, Cancer
1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazineIntermediate for enzyme inhibitors and receptor binding ligandsNeurological & Inflammatory Diseases
Bridged piperidine (B6355638) analogues of naphthalene-based antagonistsP2Y₁₄ Receptor AntagonismInflammation, Neuropathic Pain

This table details specific research applications and findings for compounds structurally related to this compound. nih.govontosight.ainih.gov

Properties

IUPAC Name

1-naphthalen-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWPAXRMRPPQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351579
Record name 1-(Naphthalene-2-sulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

179051-76-4
Record name 1-(Naphthalene-2-sulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modification Strategies

General Synthetic Routes to Piperazine (B1678402) Derivatives Relevant to 1-(Naphthalene-2-sulfonyl)-piperazine

The piperazine scaffold is a prevalent structural motif in a vast array of biologically active compounds and approved drugs. mdpi.commdpi.com Its synthesis and functionalization are therefore of significant interest. General strategies for creating piperazine derivatives can be broadly categorized into methods for forming the piperazine ring itself and methods for attaching substituents to the nitrogen atoms. nih.gov

Cyclo condensation reactions are a fundamental approach to constructing the piperazine ring. These methods typically involve the reaction of a C2 synthon (a two-carbon unit) with a diamine. A common strategy involves the reaction of an ethylenediamine derivative with a 1,2-dihaloethane. researchgate.net Another approach is the reductive cyclization of dioximes, which can be prepared from the double Michael addition of nitrosoalkenes to primary amines. This method allows for the synthesis of piperazines with substituents on the carbon atoms of the ring. nih.gov

More specifically, piperazine and its derivatives can be synthesized through the catalytic cyclocondensation of monoethanolamine (MEA) or the catalytic cyclodeamination of diethylenetriamine (DETA). researchgate.net Additionally, the reaction of 1-phenylalkane-1,2-diones with a monoalkyl ethylenediamine can yield phenylpiperazine compounds. google.com These methods provide access to a variety of substituted piperazine cores that can then be further functionalized.

Once the piperazine ring is formed, the nitrogen atoms can be functionalized through various reactions, with amidation and sulfonylation being particularly relevant for the synthesis of compounds like this compound.

Amidation involves the formation of an amide bond between a piperazine nitrogen and a carboxylic acid or its derivative (e.g., an acid chloride). This is a widely used reaction in the synthesis of piperazine-containing drugs. mdpi.com

Sulfonylation is the key reaction for introducing the naphthalene-2-sulfonyl group. This reaction typically involves the reaction of piperazine with a sulfonyl chloride, such as naphthalene-2-sulfonyl chloride, in the presence of a base to neutralize the HCl generated. researchgate.net This reaction leads to the formation of a stable sulfonamide linkage. nih.gov The choice of solvent and base is crucial for optimizing the reaction conditions and yield. Dichloromethane is a commonly used solvent, and triethylamine is a frequently employed base. researchgate.net

The following table summarizes some general N-substitution reactions for piperazines:

Reaction TypeReagentsProductReference
N-AlkylationAlkyl halides or sulfonatesN-Alkylpiperazine mdpi.com
Reductive AminationAldehydes or ketones, reducing agentN-Alkylpiperazine mdpi.com
N-Arylation (Buchwald-Hartwig)Aryl halides, Palladium catalystN-Arylpiperazine mdpi.comnih.gov
N-Arylation (SNAr)Electron-deficient (hetero)arenesN-Arylpiperazine mdpi.comnih.gov
Amide Bond FormationCarboxylic acids or acyl chloridesN-Acylpiperazine mdpi.com
Sulfonamide FormationSulfonyl chloridesN-Sulfonylpiperazine researchgate.net

Targeted Synthesis of this compound and its Analogues

The specific synthesis of this compound and related compounds relies on the principles of N-substitution, primarily utilizing naphthalene-2-sulfonyl chloride as a key reactant.

Naphthalene-2-sulfonyl chloride is a commercially available and widely used reagent for introducing the naphthalene-2-sulfonyl group onto amines. anshulchemicals.com It is a stable solid at room temperature and serves as an efficient sulfonylating agent. anshulchemicals.com The synthesis of naphthalene-2-sulfonyl chloride itself can be achieved by the reaction of sodium 2-naphthalenesulfonate with phosphorus oxychloride in chloroform. chemicalbook.com

The direct reaction of piperazine with naphthalene-2-sulfonyl chloride is the most straightforward method for preparing this compound. Typically, this reaction is carried out in a suitable organic solvent with a base to scavenge the hydrochloric acid byproduct.

To create analogues of this compound, functional groups can be introduced at the second nitrogen atom of the piperazine ring. This is usually achieved by starting with a mono-protected piperazine, such as N-Boc-piperazine, to ensure selective reaction at one nitrogen. The general synthetic sequence would be:

Sulfonylation: Reaction of N-Boc-piperazine with naphthalene-2-sulfonyl chloride.

Deprotection: Removal of the Boc protecting group, typically with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Functionalization: Reaction of the free secondary amine with various electrophiles to introduce diverse functional groups.

This approach allows for the synthesis of a library of compounds with different substituents at the N4 position of the piperazine ring. For example, the free amine can be reacted with alkyl halides, acid chlorides, or other electrophiles to introduce a wide range of functionalities.

The synthesis of related naphthalene (B1677914) sulfonyl piperazine compounds follows similar principles. For instance, 1-methyl-4-(naphthalen-2-ylsulfonyl)piperazine can be prepared by reacting N-methylpiperazine with naphthalene-2-sulfonyl chloride. pipzine-chem.com This highlights the modularity of the synthetic approach, where different N-substituted piperazines can be used as starting materials to generate a variety of final products.

The following table provides examples of related naphthalene sulfonyl piperazine compounds and their potential synthetic precursors:

Compound NamePiperazine PrecursorKey Reagent
This compoundPiperazineNaphthalene-2-sulfonyl chloride
1-Methyl-4-(naphthalene-2-sulfonyl)piperazineN-MethylpiperazineNaphthalene-2-sulfonyl chloride
1-Ethyl-4-(naphthalene-2-sulfonyl)piperazineN-EthylpiperazineNaphthalene-2-sulfonyl chloride
1-(4-(Naphthalene-2-sulfonyl)piperazin-1-yl)ethanone1-(Naphthalene-2-sulfonyl)piperazineAcetyl chloride

Derivatization Strategies for Analytical and Biochemical Applications

The inherent chemical properties of the this compound moiety, particularly the reactive secondary amine of the piperazine ring, make it an excellent candidate for derivatization. This strategy is widely employed to introduce specific functionalities that can enhance the analytical detection of target molecules, especially in the context of chromatography and mass spectrometry.

Development of Sulfonyl Piperazinyl Reagents for Enhanced Mass Spectrometric Response

In the field of quantitative analysis, particularly in metabolomics and lipidomics, the sensitive detection of low-abundance analytes such as free fatty acids (FFAs) by reversed-phase liquid chromatography coupled with electrospray ionization-mass spectrometry (RPLC-ESI-MS) presents a significant challenge. To overcome this, chemical derivatization is employed to improve the chromatographic retention and mass spectrometric response of these molecules.

A notable advancement in this area is the development of sulfonyl piperazinyl reagents. One such reagent, 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP), was developed to tag FFAs. While effective, Dns-PP showed a preference for long-chain FFAs, with limited enhancement for short- or medium-chain FFAs nih.gov.

To address this limitation, a new series of labeling reagents were designed and evaluated. Among these, N2, N2, N4, N4-tetramethyl-6-(4-(piperazin-1-ylsulfonyl) phenyl)-1,3,5-triazine-2,4-diamine (Tmt-PP) , emerged as a superior derivatizing agent with an improved mass spectrometric response nih.gov.

Key Research Findings:

Enhanced MS Response: Comparative studies revealed that Tmt-PP labeling significantly enhanced the MS response for approximately 80% (30 out of 38) of the measured FFAs when compared to Dns-PP. This enhancement was particularly pronounced for short- and medium-chain FFAs nih.gov.

Improved Chromatographic Retention: Tmt-PP derivatization also led to a significant improvement in the chromatographic retention of short-chain FFAs, which are often poorly retained on reversed-phase columns nih.gov.

Accurate Quantification: To ensure high accuracy in quantitative assays, a stable isotope-labeled version of the reagent, d12-Tmt-PP, was synthesized. This allows for its use as an internal standard, correcting for variations in sample preparation and instrument response nih.gov.

Method Validation: The analytical method employing Tmt-PP was rigorously validated for accuracy, precision, sensitivity, linearity, stability, and extraction efficiency, demonstrating its robustness for the quantification of FFAs in biological samples nih.gov.

The development of Tmt-PP represents a significant step forward in the sensitive and accurate analysis of a broad range of free fatty acids by LC-MS/MS, showcasing the power of strategic derivatization using sulfonyl piperazinyl reagents.

ReagentTarget AnalytesKey AdvantagesReference
5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP)Free Fatty Acids (FFAs)Enhances chromatographic retention and mass spectrometric response, particularly for long-chain FFAs. nih.gov
N2, N2, N4, N4-tetramethyl-6-(4-(piperazin-1-ylsulfonyl) phenyl)-1,3,5-triazine-2,4-diamine (Tmt-PP)Free Fatty Acids (FFAs)Superior MS response compared to Dns-PP, especially for short- and medium-chain FFAs; improves chromatographic retention of short-chain FFAs. nih.gov
d12-Tmt-PPFree Fatty Acids (FFAs)Stable isotope-labeled internal standard for accurate quantification. nih.gov

Pharmacological Profiles and Biological Activities

Enzyme Inhibition Studies

The pharmacological profile of 1-(Naphthalene-2-sulfonyl)-piperazine and its derivatives has been explored through various enzyme inhibition studies. The core structure, combining a naphthalene (B1677914) ring, a sulfonamide group, and a piperazine (B1678402) moiety, serves as a versatile scaffold for interacting with diverse biological targets. This section details the inhibitory activities of this compound class against several key enzymes.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition and Antimycobacterial Implications

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis pathway of guanine nucleotides. As this pathway is vital for DNA and RNA synthesis, IMPDH has emerged as a significant target for antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Research into sulfonyl-piperazine analogues has identified potent inhibitors of MtbIMPDH. While direct studies on this compound are limited, extensive structure-activity relationship (SAR) data is available for the closely related isoquinoline analogue, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone . This compound was identified as a potent inhibitor of MtbIMPDH, demonstrating significant anti-tubercular activity. google.com Investigations into this class of compounds established the importance of the piperazine ring and the sulfonyl linkage for biological activity. google.com Further studies on benzoxazole-based MtbIMPDH2 inhibitors have also validated that targeting this enzyme is a viable strategy for developing new antituberculosis agents.

The antimycobacterial activity of these compounds is directly linked to their ability to inhibit IMPDH, leading to the depletion of the guanine nucleotide pool necessary for the bacterium's survival. google.com

Table 1: Activity of a Representative Sulfonyl-Piperazine Analogue Against M. tuberculosis IMPDH

CompoundTarget EnzymeActivity MetricValueReference
Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanoneMtbIMPDHWhole-Cell MIC0.2 µM google.com

N-Terminal Nucleophile Hydrolase Inhibition, Including Proteasome Activity Modulation

N-terminal nucleophile (Ntn) hydrolases are a superfamily of enzymes characterized by a catalytic mechanism that utilizes an N-terminal amino acid residue as the primary nucleophile. This class includes proteasomes, which are essential multi-catalytic protease complexes responsible for protein degradation. To date, there is no publicly available scientific literature detailing the inhibitory activity or modulatory effects of this compound specifically against N-terminal nucleophile hydrolases or the proteasome.

Carbonic Anhydrase II (hCA II) Isoenzyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide group is a classic zinc-binding functional group, and numerous sulfonamide-based compounds are well-established inhibitors of various CA isoforms. The human isoform, carbonic anhydrase II (hCA II), is a ubiquitous and physiologically crucial enzyme.

Derivatives containing an aromatic or heterocyclic sulfonamide moiety are among the most potent and widely studied CA inhibitors. Although specific inhibition data for this compound against hCA II is not prominently reported, studies on structurally related piperazine-sulfonamide derivatives have demonstrated potent, low nanomolar inhibition of this isoform. For instance, a series of sulfamates incorporating piperazinyl-ureido moieties showed significant inhibitory activity against hCA II, with inhibition constants (Kᵢ) in the nanomolar range. This suggests that the this compound scaffold possesses the key structural features required for potent hCA II inhibition.

Table 2: hCA II Inhibition by Structurally Related Piperazine-Sulfonamide Derivatives

Compound ClassTarget EnzymeInhibition Constant (Kᵢ) RangeReference
Piperazinyl-ureido SulfamateshCA II1.0 - 94.4 nM

Serine Protease Inhibitory Potential

Serine proteases are a major class of proteolytic enzymes involved in a vast number of physiological processes. They are characterized by a key serine residue in their active site that acts as the nucleophile. Common inhibitors of serine proteases include compounds like phenylmethylsulfonyl fluoride (PMSF) and aprotinin. A review of the current scientific literature indicates that the potential of this compound as a serine protease inhibitor has not been investigated.

Poly(ADP-ribose) polymerase (PARP-1) Inhibitory Activity

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. Inhibition of PARP-1 has become a validated and successful strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.

The piperazine ring is a common structural motif found in several potent PARP-1 inhibitors, including the FDA-approved drug Olaparib. The structure-activity relationship of phthalazinone-based PARP-1 inhibitors revealed that incorporating a substituted piperazine moiety was beneficial for enhancing inhibitory potency. While the piperazine scaffold is clearly important for activity in this context, specific studies evaluating the direct inhibitory potential of this compound against PARP-1 have not been reported in the literature.

Other Enzyme Modulation Mechanisms

The versatile sulfonyl-piperazine scaffold has been explored for activity against other enzyme targets. Notably, a conference abstract reported the synthesis and biological evaluation of sulfonyl piperazine derivatives as potential inhibitors of LpxH. LpxH (UDP-2,3-diacylglucosamine hydrolase) is an essential enzyme in the lipid A biosynthetic pathway in most Gram-negative bacteria, making it an attractive target for the development of new antibiotics. This line of research indicates the potential for this compound and related compounds to modulate enzyme systems beyond those commonly associated with this scaffold.

Receptor Modulation and Ligand Binding Affinity

The this compound moiety serves as a key structural scaffold in the development of various neurologically active agents. Its derivatives have been investigated for their ability to modulate several important receptor systems in the central nervous system.

Serotonin Receptor (5-HT1A, 5-HT2A/2C, 5-HT6, 5-HT7) Ligand Binding and Functional Modulation

Research has primarily focused on the interaction of 1-(naphthalene-sulfonyl)-piperazine derivatives with the 5-HT6 serotonin receptor, a target of significant interest for cognitive disorders. While data on the parent compound is limited, several complex derivatives incorporating this scaffold have demonstrated high affinity for the 5-HT6 receptor.

One such derivative, 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, was identified as a potent 5-HT6 receptor ligand with a high binding affinity, showing an IC50 value of 8 nM. nih.gov This compound also exhibited good selectivity for the 5-HT6 receptor over other serotonin and dopamine (B1211576) receptors. nih.gov

Another study on N-arylsulfonylindole derivatives found that a compound containing a naphthalen-1-ylsulfonyl group, 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol, displayed a strong binding affinity with a pKi of 7.83. mdpi.com Furthermore, this molecule was characterized as a highly potent 5-HT6 antagonist, with an IC50 of 32 nM in a calcium mobilization functional assay. mdpi.com

Binding Affinity of 1-(Naphthalene-sulfonyl)-piperazine Derivatives at Serotonin Receptors
Derivative CompoundTarget ReceptorBinding AffinityFunctional Activity
2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one nih.gov5-HT6IC50 = 8 nMNot specified
2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol mdpi.com5-HT6pKi = 7.83; IC50 = 32 nMAntagonist
N-(3,4-dihydroquinazolin-2-yl)-4-(naphthalene-1-sulfonyl)piperazine-1-carboxamide (analogue) acs.org5-HT6Ki = 8661 nMNot specified

Dopamine D2 Receptor Interactions

The interaction of arylpiperazine structures with the dopamine D2 receptor is a subject of significant research. Molecular docking studies suggest that the arylpiperazine motif is a privileged structure for binding to an ancillary pocket of the D2 receptor. nih.gov It has been noted that extending the aryl portion from a single phenyl ring to a larger aromatic system, such as a naphthyl group, can increase the binding affinity for the D2 receptor. nih.gov This is attributed to more favorable edge-to-face interactions between the ligand's aromatic system and key amino acid residues like Phe178, Trp182, and Tyr216 within the receptor's binding site. nih.gov

Sigma Receptor Modulation

Sigma receptors, classified as sigma-1 and sigma-2, are intracellular chaperone proteins involved in a wide range of cellular functions and are targets for various neurological and psychiatric conditions. frontiersin.orgnih.gov Despite the extensive research into sigma receptor modulators, there is currently no specific information available from the analyzed sources regarding the direct interaction or binding affinity of this compound with either the sigma-1 or sigma-2 receptor.

Rho-associated Protein Kinase (ROCK) Inhibition and Related Signaling Pathways

Rho-associated protein kinase (ROCK) is a serine-threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is a therapeutic target for cardiovascular diseases, glaucoma, and neurodegenerative disorders. nih.gov The development of ROCK inhibitors has led to clinically approved drugs such as Fasudil. nih.gov However, based on the available research, there is no specific data linking this compound or its immediate derivatives to the inhibition of ROCK or its associated signaling pathways.

Broad Spectrum Therapeutic Potentials

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of drugs with a wide array of biological activities, including antimicrobial effects. researchgate.netnih.gov

Anticancer and Antiproliferative Effects on Various Cell Lines

The naphthalene and piperazine moieties are recognized as important pharmacophores in the design of anticancer agents. nih.govmdpi.com Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The mechanism of action often involves inducing apoptosis (programmed cell death) and arresting the cell cycle, thereby inhibiting tumor growth. nih.govmdpi.com

Research into piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives has shown in vitro toxicity against breast cancer (4T1) cell lines. nih.gov Similarly, novel naphthalene-substituted triazole spirodienones displayed potent cytotoxic activity against human breast adenocarcinoma (MDA-MB-231), human cervical cancer (HeLa), and human lung carcinoma (A549) cell lines. nih.gov Further studies on hybrid molecules incorporating the piperazine-quinoline scaffold have identified potent activity against renal cell carcinoma, particularly the UO-31 cell line. nih.gov The introduction of different aromatic groups to the core structure has been shown to significantly influence the anticancer activity. nih.gov

Compound/Derivative ClassCell LineActivity/IC50 ValueReference
Naphthalene-substituted triazole spirodienonesMDA-MB-231 (Breast)0.03 to 0.26 µM nih.gov
Naphthalene-substituted triazole spirodienonesHeLa (Cervical)0.07 to 0.72 µM nih.gov
Naphthalene-substituted triazole spirodienonesA549 (Lung)0.08 to 2.00 µM nih.gov
Vindoline-piperazine conjugate (Compound 23)MDA-MB-468 (Breast)GI50 = 1.00 µM mdpi.com
Vindoline-piperazine conjugate (Compound 25)HOP-92 (Lung)GI50 = 1.35 µM mdpi.com
Table 1: Antiproliferative Activity of Selected Naphthalene-Piperazine Derivatives.

Anti-inflammatory Properties

Derivatives of the this compound scaffold have been investigated for their potential to mitigate inflammatory responses. The anti-inflammatory effect is often attributed to the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenases (COXs). uj.ac.za The naphthalene derivative naproxen is a well-known non-steroidal anti-inflammatory drug (NSAID).

Studies on novel derivatives of naphthalene-2-sulfonic acid have demonstrated their potential to act as anti-inflammatory agents by inhibiting COX enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation and pain. uj.ac.za Additionally, certain piperazine derivatives have shown significant anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-alpha (TNF-α), both of which are crucial in the inflammatory process. orscience.ru A newly synthesized naphthaleneoxypropargyl-containing piperazine complex also exhibited immunomodulatory properties in a model of aseptic inflammation. nih.gov

Neurological and Central Nervous System (CNS) Activities (Anxiolytic, Antidepressant, Anticonvulsant)

The piperazine ring is a common feature in many centrally acting agents, and its incorporation into the naphthalene-sulfonyl structure has yielded compounds with notable neurological and CNS activities. silae.it Research has pointed towards interactions with key neurotransmitter systems, including the serotonergic and GABAergic pathways. nih.gov

Several piperazine analogues have demonstrated anxiolytic-like effects, often linked to their agonist activity at 5-HT1A serotonin receptors. silae.it For instance, the derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) showed anxiolytic activity mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor. nih.gov The same compound also exhibited antidepressant-like activity through the serotonergic system. nih.gov Furthermore, other substituted piperazines have been evaluated for their anticonvulsant properties, highlighting the broad potential of this chemical class in treating a range of neurological disorders. nih.gov

Antihistaminic Properties

The piperazine nucleus is a cornerstone in the development of many antihistaminic drugs. drugbank.com Several well-known H1-receptor antagonists, such as cetirizine and cyclizine, are piperazine derivatives. drugbank.com This activity stems from the ability of the piperazine structure to interact with histamine H1 receptors, blocking the actions of histamine and alleviating allergy symptoms.

Research has shown that novel piperazine derivatives can exhibit significant antihistamine activity. orscience.ru The compound 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine serves as a key precursor in the synthesis of optically pure antihistaminic agents. evitachem.com This indicates that the this compound scaffold holds promise for the development of new generations of antihistamines.

Anthelmintic Action and Mechanism of Parasite Paralysis

Piperazine itself has a long history of use as an anthelmintic agent for treating intestinal roundworm and pinworm infections. britannica.comdrugbank.com The mechanism of action is well-established and targets the neuromuscular system of the parasites. patsnap.com

Piperazine functions as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes. drugbank.commerckvetmanual.com It binds to GABA-gated chloride channels on the parasite's muscle cell membranes, mimicking the action of the inhibitory neurotransmitter GABA. patsnap.comnih.gov This leads to an increased influx of chloride ions, causing hyperpolarization of the muscle cell membrane and suppressing spontaneous spike potentials. nih.govinterchemie.com The result is a flaccid paralysis of the worm, which loses its grip on the intestinal wall. drugbank.compatsnap.com The paralyzed parasite is then expelled from the host's body by normal intestinal peristalsis. interchemie.com

Antioxidant Activity

Compounds that can counteract oxidative stress are of great interest in preventing and treating a variety of diseases. The piperazine ring, when combined with various heterocyclic and aromatic structures like naphthalene, has been shown to be a feature of potent antioxidant molecules. ptfarm.plasianpubs.org

Studies on 1-(phenoxyethyl)-piperazine derivatives have demonstrated their ability to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and enhance the total antioxidant capacity of plasma. ptfarm.pl A review of piperazine compounds highlighted that their antioxidant activity is often improved when coupled with other heterocyclic rings. asianpubs.org Similarly, various 1-naphthol derivatives have been studied for their potential antioxidant and radical scavenging activities. nih.gov Research on 1,3,5-triazine analogues incorporating a piperazine motif also found them to have high potential in treating illnesses related to oxidative stress. researchgate.net

Compound ClassAntioxidant AssayObserved EffectReference
1-[(4-methyl)-phenoxyethyl]-piperazineTotal Antioxidant Capacity (TAC)Increased TAC ptfarm.pl
1-[(2,6-dimethyl)-phenoxyethyl]-piperazineSuperoxide Dismutase (SOD) ActivityIncreased SOD activity ptfarm.pl
1,3,5-Triazine analogues with piperazineABTS radical scavengingEC50 values 5 times lower than standards (Trolox, Ascorbic Acid) researchgate.net
Naphthol derivativesABTS•+ and DPPH• scavengingGood activity observed for some molecules nih.gov
Table 2: Antioxidant Activity of Naphthalene and Piperazine Derivatives.

Antidiabetic Potential

Recent research has highlighted the potential of piperazine derivatives, particularly piperazine sulfonamides, as agents for the management of diabetes mellitus. nih.govresearchgate.net A primary target for these compounds is the enzyme dipeptidyl peptidase-4 (DPP-4). pensoft.net

Inhibition of DPP-4 is a validated strategy for treating type 2 diabetes. By blocking this enzyme, piperazine sulphonamide derivatives can increase the levels of incretin hormones like GLP-1, which in turn enhances insulin secretion and improves glucose homeostasis in a glucose-dependent manner. pensoft.net Studies on 1-benzhydryl-piperazine sulfonamide derivatives have demonstrated their in vivo antidiabetic activity in streptozotocin-induced diabetic rat models. researchgate.net The sulfonyl functional group appears to play a critical role in this activity. researchgate.net Other aryl piperazines have also been shown to promote glucose uptake, suggesting they are promising candidates for developing new treatments for type 2 diabetes. nih.gov

Antimalarial Activity

Research into novel antimalarial agents has identified the n-sulfonyl piperazine moiety as a promising pharmacophore. Specifically, studies on phenylsulfonyl piperazine analogs, which are structurally similar to this compound, have demonstrated their potential as inhibitors of the malaria parasite Plasmodium falciparum.

A notable study identified the phenylsulfonyl piperazine class as a specific inhibitor of erythrocyte invasion by P. falciparum merozoites. scribd.combohrium.comconsensus.app This is a critical stage in the parasite's life cycle responsible for the proliferation of the infection and the clinical symptoms of malaria. scribd.combohrium.comconsensus.app The optimization of this class of compounds has been a focus, defining the necessary functional groups for potent antimalarial activity. scribd.combohrium.comconsensus.app It was determined that the alpha-carbonyl S-methyl isomer was important for the antimalarial potency of these compounds. scribd.combohrium.comconsensus.app

Furthermore, optimized phenylsulfonyl piperazine analogs have shown comparable activity against multidrug-resistant strains of P. falciparum, which is of significant interest in the face of growing resistance to existing antimalarial drugs. scribd.combohrium.comconsensus.app These compounds were also found to exhibit weak activity against the sexual stage gametocytes of the parasite. scribd.combohrium.comconsensus.app The consistent finding that these optimized compounds block erythrocyte invasion supports their potential as tool compounds for studying this essential parasitic process. scribd.combohrium.comconsensus.app

Compound ClassMechanism of ActionTarget OrganismKey Findings
Phenylsulfonyl Piperazine AnalogsInhibition of erythrocyte invasionPlasmodium falciparumActive against multidrug-resistant strains; weak activity against gametocytes.

Antiplatelet Aggregation Effects

For instance, a novel nitric oxide (NO)-donating derivative of piperazine, 1-(3-piperidinepropionyl)-4-(2-nitrooxy-3-piperidinepropyl) piperazine trihydrochloride, has been shown to favorably influence platelet activity. nih.gov This compound was found to decrease both spontaneous and ADP-induced platelet adhesion and aggregation. nih.gov Its inhibitory effect on ADP-induced and collagen-induced aggregation was even more potent than that of nitroglycerin, a well-known NO donor used in cardiovascular diseases. nih.gov

In another study, a new quinazolinone derivative, 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53), demonstrated significant inhibition of platelet aggregation and ATP release induced by various agonists, including arachidonic acid, collagen, PAF, and U46619 in washed rabbit platelets. mdpi.com In human platelet-rich plasma, CK53 also effectively suppressed platelet aggregation and ATP release challenged by epinephrine and ADP. mdpi.com The antiplatelet effect of this compound is believed to be mainly due to the direct inhibition of phosphoinositides breakdown. mdpi.com

Additionally, a novel thiazole derivative, referred to as R4, which incorporates a piperidine (B6355638) ring (a related cyclic amine), has shown potent antiplatelet activity. healthbiotechpharm.org R4 inhibited human platelet aggregation induced by collagen and ADP with IC50 values of 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. healthbiotechpharm.org

Compound/Derivative ClassAgonistIC50 ValueReference
Thiazole derivative (R4)Collagen0.55 ± 0.12 µM healthbiotechpharm.org
Thiazole derivative (R4)ADP0.26 ± 0.20 µM healthbiotechpharm.org

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Pharmacophores within the 1-(Naphthalene-2-sulfonyl)-piperazine Scaffold

The this compound scaffold is comprised of three key pharmacophoric elements that contribute to its biological activity: the naphthalene (B1677914) ring, the sulfonamide linker, and the piperazine (B1678402) ring.

The Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a critical component, acting as a hydrogen bond donor and acceptor. This moiety is known for its chemical stability and its ability to orient the appended functionalities in a specific spatial arrangement. The geometry of the sulfonamide linker plays a role in the conformational preferences of the entire molecule.

The Piperazine Ring: This six-membered heterocyclic ring is a versatile component in drug design. The piperazine ring can exist in different conformations (e.g., chair, boat), and its nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions. The nitrogen atom at the 4-position of the piperazine ring is a common point for substitution, enabling the exploration of a wide chemical space to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Impact of Naphthalene Sulfonamide Moiety on Biological Activity and Binding Interactions

The naphthalene sulfonamide moiety as a whole plays a pivotal role in defining the biological activity and binding interactions of these compounds. Its lipophilic nature, conferred by the naphthalene ring, often contributes to enhanced membrane permeability and can facilitate entry into the central nervous system.

The hydrophobicity of the naphthalene group may enhance π-π stacking interactions within the active sites of receptors or enzymes. For instance, in a series of tubulin polymerization inhibitors, the presence of a naphthalene moiety at the sulfonamide was found to be important for potent antiproliferative activity. nih.gov Molecular modeling studies of these compounds suggested that the naphthalene ring binds well to the colchicine-binding site of tubulin. nih.gov

Furthermore, the replacement of a phenyl ring with a naphthalen-2-yl group in certain inhibitors has been shown to improve activity, likely due to enhanced lipophilic contact with the target protein. acs.org The sulfonamide portion of the moiety is crucial for establishing hydrogen bonds with amino acid residues in the binding site, thereby anchoring the molecule and contributing to its binding affinity.

Influence of Substitutions on the Piperazine Ring on Potency and Selectivity

For example, in the development of negative allosteric modulators of human neuronal nicotinic receptors, modifications on the piperazine scaffold were crucial for determining potency and selectivity. nih.gov Structure-activity relationship studies have shown that the introduction of various aryl groups or other heterocyclic systems can lead to compounds with high affinity and selectivity for specific receptor subtypes, such as the dopamine (B1211576) D3 receptor. nih.gov

The introduction of bridging elements along the piperazine ring has been explored as a strategy to constrain the conformation and improve selectivity. For instance, creating diazabicyclo[3.1.1]heptane and diazabicyclo[3.2.1]octane analogs from a parent piperazine resulted in significantly more selectivity for the NaV1.7 sodium channel over NaV1.5. nih.gov

Table 1: Effect of Piperazine N4-Substituents on Receptor Binding Affinity
CompoundN4-Substituent (R)TargetBinding Affinity (Ki, nM)
1-HDopamine D3580
2-CH2-PhenylDopamine D385
3-CO-PhenylDopamine D325
4-CH2-IndoleDopamine D35.7

Conformational Analysis and Conformational Preferences of Piperazine Derivatives

The three-dimensional structure and conformational flexibility of this compound derivatives are critical determinants of their biological activity. Conformational analysis helps in understanding the spatial arrangement of the pharmacophoric groups and their ability to adopt a bioactive conformation upon binding to a target.

Quantum chemical calculations on naphthalene sulfonyl derivatives have shown that multiple conformers can exist, differing in the mutual orientation of the sulfonyl group relative to the naphthalene skeleton. researchgate.net Low-energy conformers are often characterized by a deviation of the S-Cl or S-N bond from a perpendicular position relative to the plane of the naphthalene ring. researchgate.netresearchgate.net The barriers to internal rotation around the C-S bond can be significant, suggesting that some conformers may be more stable and populated at physiological temperatures.

Rational Drug Design Strategies Based on SAR Insights

The insights gained from SAR studies of the this compound scaffold are invaluable for the rational design of new and improved therapeutic agents. Several strategies can be employed:

Scaffold Hopping and Bioisosteric Replacement: The naphthalene ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and improve properties like solubility. Similarly, the piperazine ring can be replaced with other cyclic amines to alter basicity and conformational properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, molecular docking and dynamics simulations can be used to predict the binding mode of this compound derivatives. nih.gov This information can guide the design of new analogs with improved complementarity to the binding site.

Ligand-Based Drug Design: In the absence of a target structure, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. researchgate.net These methods help to identify the key chemical features required for activity and can be used to predict the potency of virtual compounds before their synthesis. For example, a combined target and QSAR-based strategy has been successfully used to define novel pharmacophore models for receptor antagonists. researchgate.net

Combinatorial Chemistry and Library Design: Based on the established SAR, focused libraries of this compound derivatives can be synthesized by varying the substituents on the piperazine ring and the naphthalene moiety. This approach allows for the rapid exploration of the chemical space around the core scaffold to identify lead compounds with desired properties.

By integrating these rational drug design strategies, medicinal chemists can efficiently optimize the this compound scaffold to develop novel drug candidates with high potency, selectivity, and favorable pharmacokinetic profiles.

Computational Studies and in Silico Analysis

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(Naphthalene-2-sulfonyl)-piperazine and its derivatives, these simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

Research has focused on derivatives of this compound, such as piperazine-linked 1,8-naphthalimide-arylsulfonyl analogs, to explore their binding affinity towards specific proteins. For instance, in a study investigating the anticancer properties of these derivatives, molecular docking was employed to assess their interaction with Carbonic Anhydrase IX (CAIX), a protein associated with cancer. nih.gov The docking study revealed that a derivative, referred to as SA2, which contains the this compound moiety, exhibited a strong binding affinity for CAIX with a binding energy of -8.39 kcal/mol. nih.gov This suggests a potentially significant interaction with this cancer-related enzyme.

DerivativeTarget ProteinBinding Affinity (kcal/mol)
SA2CAIX-8.39
SA7CAIX-8.61
SA4CAIX-8.04
SA5CAIX-7.95
SA3CAIX-7.92
SA6CAIX-7.65
SA1CAIX-7.39

This table presents the binding affinities of various piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against the CAIX protein, as determined by molecular docking simulations. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

To further understand the stability and dynamics of the ligand-protein complexes predicted by molecular docking, Molecular Dynamics (MD) simulations are performed. These simulations provide a detailed view of the conformational changes and intermolecular interactions over time.

In the context of the aforementioned piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, MD simulations were conducted on the top-ranked complexes from the docking studies. nih.gov The stability of the complex formed between the SA2 derivative and the CAIX protein was assessed by monitoring the root mean square deviation (RMSD) of the protein's backbone atoms over a 100-nanosecond simulation. The results indicated that the ligand-bound protein complex reached a state of equilibrium within the initial 10 nanoseconds and maintained stability throughout the simulation. nih.gov The calculated binding free energy (ΔG) for the SA2-CAIX complex was -36.78 kJ/mol, further supporting a stable interaction. nih.gov

DerivativeBinding Free Energy (ΔG in kJ/mol)
SA2-36.78
SA4-37.93
SA5-36.61
SA7-28.21

This table displays the calculated binding free energies for the complexes of selected derivatives with the CAIX protein, obtained from MD simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies solely focused on this compound are not extensively documented, the principles of QSAR are widely applied to piperazine (B1678402) and sulfonamide derivatives to predict their therapeutic potential.

QSAR models developed for various series of piperazine derivatives have successfully predicted their antihistamine and antibradykinin effects by correlating electrostatic and steric factors with antagonistic activity. nih.gov Similarly, 2D QSAR models for sulfonamide derivatives have shed light on the physicochemical properties crucial for their antidiabetic activity. scispace.com These studies underscore the utility of QSAR in guiding the design of new analogs of this compound with enhanced biological activities by identifying key structural features that influence their function.

Pharmacological Activity Prediction (PASS) and Mechanism of Action Elucidation

Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity spectrum of a compound based on its structural formula. This in silico approach can forecast a wide range of pharmacological effects and mechanisms of action.

For the this compound scaffold, PASS analysis can be a valuable tool in the early stages of drug discovery to predict its potential therapeutic applications. By analyzing the structural features of the molecule, PASS can generate a list of probable biological activities, such as enzyme inhibition, receptor antagonism, or antimicrobial effects. This information helps in prioritizing compounds for further experimental screening and in understanding their potential mechanisms of action. The piperazine nucleus, a core component of the target compound, is known to be present in molecules with a wide array of biological properties, including antibacterial, antidepressant, and antipsychotic activities. researchgate.net

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. psu.edu This method is instrumental in the discovery of novel analogues of a lead compound like this compound.

By using the known structure of this compound as a query, virtual screening can be employed to search chemical databases for compounds with similar structural features or predicted binding modes. Both ligand-based and structure-based virtual screening approaches can be utilized. Ligand-based methods would search for molecules with similar pharmacophoric features, while structure-based methods would dock a library of compounds into the active site of a known or predicted biological target. mdpi.com These approaches can significantly accelerate the identification of new and potentially more potent analogues for further development.

Preclinical Evaluation and Pharmacological Considerations

In Vitro Pharmacological Assays for Efficacy and Potency

Currently, there is a lack of publicly available scientific literature detailing specific in vitro pharmacological assays conducted to determine the efficacy and potency of 1-(Naphthalene-2-sulfonyl)-piperazine. While the broader class of piperazine (B1678402) and naphthalene (B1677914) derivatives has been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, specific data on the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) for this compound against specific molecular targets or in cell-based assays are not available.

Future research would necessitate the screening of this compound against various biological targets to identify its mechanism of action and to quantify its potency and efficacy. Such studies would be foundational in determining its potential therapeutic applications.

In Vivo Studies for Biological Activity Validation

Comprehensive in vivo studies are essential to validate the biological activity of a compound in a living organism. These studies typically involve administering the compound to animal models of disease to assess its therapeutic effects. As of now, there are no published reports of in vivo studies specifically investigating the biological activity of this compound.

While some research has been conducted on other naphthalene and piperazine derivatives in animal models, these findings cannot be directly extrapolated to this compound due to the significant impact of minor structural modifications on the biological activity of a compound.

Early Stage Toxicology and Safety Profiling

The early assessment of a compound's toxicological profile is crucial to identify potential safety concerns. This involves a battery of tests to evaluate its effects on various cell types and biological systems.

While specific cytotoxicity data for this compound is not available, studies on closely related compounds, such as piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, provide some insight into the potential cytotoxicity of this class of molecules. In one study, a series of these derivatives (SA1–SA7) were evaluated for their toxicity against normal fibroblast (3T3) cells. The results indicated that these compounds exhibited minor toxicity at a concentration of 1 µg/mL, with cell viability remaining between 82% and 95% nih.gov. This suggests that the core structure may have a favorable safety profile in non-cancerous cells.

Information regarding the hemolytic potential of this compound is not currently available in the scientific literature. Hemolysis assays are a critical component of preclinical safety assessment, as they evaluate the potential of a compound to damage red blood cells. The absence of this data represents a significant gap in the toxicological profile of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Models

ADME studies are fundamental to understanding the pharmacokinetic properties of a drug candidate, which in turn influences its efficacy and safety. While specific in vivo ADME data for this compound is not available, in silico (computational) models have been used to predict the ADME properties of related naphthalene-based derivatives jmchemsci.comresearchgate.net.

These computational predictions suggest that some naphthalene derivatives may possess good theoretical pharmacokinetic and drug-like characteristics, making them potentially suitable as orally administered agents jmchemsci.comresearchgate.net. One study on a series of novel naphthalene-based derivatives indicated excellent predicted human intestinal absorption (HIA) and moderate permeability in Caco-2 cell line models jmchemsci.com.

It is crucial to emphasize that these are computational predictions for related compounds and not experimental data for this compound. Experimental validation through in vitro and in vivo ADME studies is necessary to determine the actual pharmacokinetic profile of this specific compound.

Table 1: Summary of Preclinical Data for this compound and Related Compounds

Parameter Compound Finding Source
In Vitro Efficacy & Potency This compoundNo data available-
In Vivo Biological Activity This compoundNo data available-
Cytotoxicity (Non-Target Cells) Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesMinor toxicity in 3T3 cells (82-95% viability at 1 µg/mL) nih.gov
Hemolytic Potential This compoundNo data available-
ADME (in silico) Naphthalene-based derivativesPredicted good oral absorption and moderate permeability jmchemsci.com

Future Directions and Therapeutic Development Prospects

Design and Synthesis of Next-Generation 1-(Naphthalene-2-sulfonyl)-piperazine Analogues

The development of next-generation this compound analogues is centered on strategic structural modifications to optimize their pharmacological profiles. A key approach involves the application of established synthetic protocols for piperazine (B1678402) derivatives, which allow for systematic alterations to the core molecule. These methods facilitate the exploration of structure-activity relationships (SAR), providing insights into how different functional groups influence biological activity.

The versatile structure of piperazine allows for modifications that can enhance the therapeutic properties of the resulting compounds. For instance, the two nitrogen atoms in the six-membered piperazine ring provide a large polar surface area and opportunities for hydrogen bond interactions, which can improve water solubility, oral bioavailability, and target affinity. benthamdirect.com

Researchers are actively investigating the impact of various substituents on the naphthalene (B1677914) and piperazine rings. For example, the introduction of electron-withdrawing groups has been shown to enhance the antibacterial activity of some piperazine derivatives. bioengineer.orgnih.gov In contrast, bulky lipophilic moieties at the piperazine heterocycle have, in some cases, improved activity against certain pathogens. bioengineer.org The synthesis of novel derivatives often involves multi-step reactions, starting from precursors like substituted acids and proceeding through intermediates that react with the piperazine core. dongguk.edu

The table below summarizes key structural modifications and their observed effects on the activity of related piperazine-based compounds, which can inform the design of future this compound analogues.

Structural Modification Rationale/Hypothesized Effect Potential Therapeutic Impact
Introduction of electron-withdrawing groups (e.g., -NO2, -Cl) on the naphthalene ringEnhance potency and target interactionImproved efficacy in antimicrobial or anticancer applications
Addition of bulky lipophilic groups to the piperazine ringIncrease cell permeability and target engagementBetter performance against intracellular pathogens or targets within lipid membranes
Variation of substituents on the second nitrogen of the piperazine ringModulate solubility, bioavailability, and target selectivityOptimized pharmacokinetic properties and reduced off-target effects
Incorporation of heterocyclic moietiesIntroduce new binding interactions with therapeutic targetsNovel mechanisms of action and potential for new disease indications

Exploration of Novel Therapeutic Targets and Disease Indications

While initial research has highlighted the potential of naphthalenesulfonylpiperazine derivatives in areas such as cancer and neurodegenerative diseases, the exploration of new therapeutic targets and disease indications is a key area of future development. The broad pharmacological activities of piperazine-containing compounds suggest that this compound analogues could be effective against a range of other conditions. researchgate.net

Anticancer Therapies: One promising area is the development of these compounds as anticancer agents. For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been shown to target CAIX-expressing cancers. nih.gov Future research could explore the potential of this compound analogues to inhibit other cancer-related targets, such as specific kinases or signaling pathways involved in tumor growth and metastasis.

Neurodegenerative Disorders: N-Propargylpiperidines with naphthalene-2-sulfonamide moieties have shown potential as multifunctional agents for Alzheimer's disease by inhibiting butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). mdpi.com This suggests that this compound analogues could be designed to modulate these or other targets relevant to neurodegeneration, such as protein aggregation or neuroinflammation.

Infectious Diseases: The piperazine scaffold is a component of several antimicrobial drugs, and research has demonstrated the potential of piperazine-based compounds against multidrug-resistant (MDR) pathogens. bioengineer.orgnih.gov Future studies could investigate the efficacy of this compound derivatives against a broad spectrum of bacteria and viruses, potentially leading to the development of new anti-infective agents.

Integration of Advanced Computational Methods in Lead Optimization

Advanced computational methods are becoming indispensable in the lead optimization phase of drug discovery for this compound analogues. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are being employed to predict and refine the therapeutic potential of these compounds.

Molecular Docking: This technique allows researchers to simulate the interaction between a ligand (the piperazine derivative) and its biological target at the molecular level. For instance, molecular docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have helped to elucidate their binding to carbonic anhydrase IX (CAIX), a target in some cancers. nih.gov These simulations can predict binding affinities and identify key interactions, guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperazine derivatives, QSAR studies have identified molecular descriptors, such as electronic and steric properties, that correlate with their inhibitory activity against specific targets. These models can then be used to predict the activity of newly designed analogues before they are synthesized, saving time and resources.

ADME/Tox Prediction: In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions are crucial for evaluating the drug-like properties of new compounds. These computational tools can assess factors like oral bioavailability and potential adverse effects early in the drug development process, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

The following table illustrates how different computational methods can be applied in the lead optimization of this compound analogues.

Computational Method Application in Lead Optimization Expected Outcome
Molecular DockingPredicting binding modes and affinities to therapeutic targets.Identification of key structural features for potent and selective inhibition.
QSAR ModelingEstablishing correlations between chemical structure and biological activity.Prediction of the activity of novel analogues and guidance for structural modifications.
Molecular Dynamics SimulationsSimulating the dynamic behavior of the ligand-target complex over time.Understanding the stability of binding interactions and the influence of conformational changes.
ADME/Tox PredictionAssessing pharmacokinetic properties and potential toxicity.Selection of candidates with favorable drug-like properties for further development.

Strategies for Overcoming Drug Resistance Mechanisms

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. The development of this compound analogues that can overcome resistance mechanisms is a critical area of future research. The versatility of the piperazine scaffold allows for the design of compounds that can circumvent common modes of resistance.

Targeting Efflux Pumps: One common mechanism of drug resistance is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of cells. Piperine analogues have been investigated for their ability to inhibit P-gp and reverse drug resistance in cancer cells. Future strategies could involve designing this compound derivatives that either inhibit these pumps or are not substrates for them.

Modulating the Tumor Microenvironment: In cancer, the hypoxic microenvironment can contribute to drug resistance. Compounds that target proteins upregulated in hypoxia, such as carbonic anhydrase IX (CA IX), are of great interest. Novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivatives have been shown to target CA IX and induce cell death in colorectal cancer cells under hypoxic conditions. This suggests a potential strategy for developing this compound analogues that are effective in the challenging tumor microenvironment.

Combination Therapies: Piperazine derivatives have shown synergistic effects when combined with existing antibiotics, enhancing their efficacy against multidrug-resistant bacteria. A similar approach could be explored for this compound analogues in cancer therapy, where they could be co-administered with standard chemotherapeutic agents to overcome resistance.

Translational Research for Clinical Advancement of Piperazine-Based Therapeutics

The ultimate goal of developing this compound analogues is their successful translation into clinical use. This requires a robust pipeline of translational research, bridging the gap between preclinical studies and human clinical trials.

Preclinical Development: Extensive in vitro and in vivo studies are necessary to establish the efficacy and safety of lead compounds. This includes testing in relevant cell culture models and animal models of disease. For instance, promising piperazine derivatives have demonstrated potent activity in both in vitro and in vivo models of bacterial infections. Similar rigorous preclinical evaluation will be essential for advancing this compound analogues.

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of these compounds is crucial. Modifications to the piperazine ring can significantly impact factors like bioavailability and half-life, which are critical for determining appropriate dosing regimens. dongguk.edu

Biomarker Development: Identifying predictive biomarkers can help to select patients who are most likely to respond to a particular therapy. For cancer treatments targeting specific proteins like CA IX, the expression level of the target could serve as a biomarker to guide patient selection in clinical trials.

Clinical Trials: The successful culmination of translational research is the initiation of well-designed clinical trials to evaluate the safety and efficacy of the most promising this compound analogues in humans. The broad therapeutic potential of piperazine-based drugs, as evidenced by the numerous patents and approved medications containing this scaffold, provides a strong rationale for their continued clinical development.

The journey from the laboratory to the clinic is a complex and lengthy process, but the promising pharmacological properties of the this compound scaffold provide a solid foundation for the development of novel and effective therapeutics for a range of diseases.

Q & A

Basic Research Questions

Q. What are the preferred methods for synthesizing and characterizing 1-(Naphthalene-2-sulfonyl)-piperazine derivatives?

  • Synthesis : Modified piperazine derivatives are typically synthesized via sulfonation of naphthalene followed by coupling with piperazine under controlled conditions. Elemental analysis and spectral techniques (e.g., NMR, IR) are used to confirm structural integrity .
  • Characterization : High-performance liquid chromatography (HPLC) on mixed-mode columns (e.g., Coresep 100) is effective for purity assessment. Spectral trends in GC-EI-MS aid in identifying substituent patterns .

Q. How does structural modification influence the biological activity of piperazine derivatives?

  • The introduction of bulky groups (e.g., naphthalene sulfonyl) enhances receptor binding affinity but may reduce solubility. Beta-cyclodextran modifications lower toxicity but can diminish biological activity due to steric hindrance . Antiplatelet activity in sulfonated derivatives correlates with electron-withdrawing substituents, as shown in computational studies .

Q. What experimental models are used to evaluate the local anesthetic activity of piperazine derivatives?

  • Infiltration anesthesia models in rodents are standard. Activity is quantified by measuring sensory blockade duration and comparing mean indexes (e.g., latency to pain response) across test groups. Data from Table V in show dose-dependent efficacy variations among derivatives .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies inform the design of piperazine-based therapeutics?

  • Key SAR Insights :

  • The piperazine ring’s conformation (coplanar vs. perpendicular aryl substituents) dictates serotonin receptor (5-HT1A) affinity, critical for anxiolytic/antidepressant activity .
  • Substitution at the piperazine N1 position with sulfonyl groups enhances acetylcholinesterase (AChE) inhibition, as seen in IC50 comparisons (e.g., 0.90 μM for piperazine vs. 8.52 μM for ethylenediamine analogs) .
    • Methodology : DFT calculations and molecular docking validate interactions with target enzymes (e.g., MAGL, FAAH) .

Q. What analytical challenges arise in quantifying piperazine derivatives in complex matrices?

  • Challenges : Co-elution of isomers (e.g., 3-TFMPP vs. 4-TFMPP) in chromatographic methods.
  • Solutions : Raman microspectroscopy with multivariate analysis (PCA-LDA) distinguishes isomers via spectral peak variations. Laser power optimization (20 mW, 128 scans) enhances resolution .

Q. How do contradictions in toxicity and bioactivity data inform optimization strategies?

  • Beta-cyclodextran-modified derivatives exhibit reduced toxicity but compromised activity due to limited cellular uptake. Balancing these requires iterative modifications: introducing hydrophilic groups (e.g., hydroxylmethyl) improves solubility without sacrificing receptor binding .

Q. What role does this compound play in CO2 capture technologies?

  • As a promoter in potassium carbonate (K2CO3) solvents, it accelerates CO2 absorption by forming stable bicarbonate intermediates. Optimal performance occurs at 20-30°C with 0.1–0.3 M piperazine concentration. Diffusion coefficients (e.g., 1.2 × 10⁻⁹ m²/s) are validated via Taylor dispersion techniques .

Key Research Gaps

  • Mechanistic Insights : Limited data on piperazine derivatives’ interactions with TRPV1 channels despite structural homology with FAAH .
  • Degradation Pathways : Role of reactive oxygen species (ROS) in cleaving piperazine rings during pollutant degradation needs further DFT validation .

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